H-Ala-Tyr-OH (CAS: 3061-88-9) is a chemically defined, highly bioavailable dipeptide consisting of L-alanine and L-tyrosine. In industrial biomanufacturing and clinical formulation, free L-tyrosine presents a severe process bottleneck due to its functional groups, which restrict its aqueous solubility to less than 0.5 g/L at neutral pH. H-Ala-Tyr-OH overcomes this limitation by serving as a highly soluble, rapidly hydrolyzable precursor. It is primarily procured for high-density mammalian cell culture media (such as CHO cell fed-batch processes) and advanced parenteral nutrition, where it delivers essential tyrosine without triggering precipitation, requiring complex alkaline feeds, or suffering from the poor metabolic utilization associated with other modified tyrosine derivatives.
Procurement substitution of H-Ala-Tyr-OH with free L-tyrosine routinely fails in neutral-pH formulations because L-tyrosine precipitates, forcing bioprocess engineers to implement risky, separate alkaline feeds that complicate bioreactor balancing. While N-acetyl-L-tyrosine (NAc-Tyr) is a common soluble alternative, it exhibits exceptionally poor metabolic utilization, with the majority being excreted unhydrolyzed rather than raising systemic or cellular tyrosine levels [1]. Furthermore, attempting to substitute with the closely related dipeptide Glycyl-L-tyrosine (Gly-Tyr) introduces kinetic bottlenecks; Gly-Tyr has a significantly slower hydrolysis rate and its clearance is heavily impaired in compromised metabolic states (such as renal failure), whereas H-Ala-Tyr-OH is rapidly cleaved by circulating peptidases to yield free tyrosine on demand[2].
A primary driver for procuring H-Ala-Tyr-OH is its massive solubility advantage in neutral pH environments. Free L-tyrosine is notorious for its poor solubility (<0.5 g/L), which limits the concentration of neutral feeds in bioreactors. H-Ala-Tyr-OH is up to 50 times more soluble at neutral pH, allowing for highly concentrated, single-feed formulations without the precipitation risks associated with free amino acids [1].
| Evidence Dimension | Aqueous solubility at neutral pH |
| Target Compound Data | Up to ~25 g/L (50x increase) |
| Comparator Or Baseline | Free L-Tyrosine (<0.5 g/L) |
| Quantified Difference | 50-fold higher solubility |
| Conditions | Neutral pH aqueous solution / cell culture feed |
Eliminates the need for complex, high-risk alkaline feeds in mammalian cell culture, simplifying bioprocess design and scaling.
When comparing soluble dipeptides for clinical or metabolic use, H-Ala-Tyr-OH demonstrates vastly superior hydrolysis kinetics compared to Glycyl-L-tyrosine (Gly-Tyr). In human pharmacokinetic studies, the whole-body clearance of Ala-Tyr was measured at 3,169 ± 198 mL/min, compared to just 1,781 ± 184 mL/min for Gly-Tyr. Furthermore, in subjects with renal failure, Gly-Tyr clearance dropped by 50%, whereas Ala-Tyr clearance remained unaffected, indicating prompt and reliable hydrolysis by circulating peptidases regardless of renal function[1].
| Evidence Dimension | Whole-body clearance rate (hydrolysis to free amino acids) |
| Target Compound Data | 3,169 ± 198 mL/min |
| Comparator Or Baseline | Glycyl-L-tyrosine (1,781 ± 184 mL/min) |
| Quantified Difference | 1.77-fold faster clearance for Ala-Tyr |
| Conditions | Intravenous infusion in healthy human controls |
Ensures rapid, predictable delivery of free tyrosine without peptide accumulation, making it the preferred dipeptide for critical care nutrition.
N-acetyl-L-tyrosine (NAc-Tyr) is frequently used as a soluble tyrosine source, but it suffers from severe metabolic inefficiency. Clinical data shows that approximately 60% of infused NAc-Tyr is excreted unhydrolyzed in the urine, failing to raise plasma tyrosine levels. In contrast, H-Ala-Tyr-OH is highly utilized, with minimal urinary loss (typically <8%) and rapid labeling of tissue tyrosine pools and protein incorporation [1].
| Evidence Dimension | Urinary excretion of unhydrolyzed compound |
| Target Compound Data | <8% urinary loss |
| Comparator Or Baseline | N-acetyl-L-tyrosine (~60% urinary loss) |
| Quantified Difference | >85% reduction in wasted (excreted) compound |
| Conditions | In vivo infusion and metabolic tracking |
Prevents the costly waste of raw materials in formulations by ensuring the tyrosine payload is actually metabolized rather than excreted.
In monoclonal antibody production, the uptake speed of media additives directly influences cell growth rates. Studies tracking dipeptide utilization in CHO cells categorize H-Ala-Tyr-OH in the 'fast consumption' group. The presence of the L-alanine residue facilitates rapid cellular import and intracellular decomposition compared to bulkier tyrosine dipeptides (like L-prolinyl-L-tyrosine), thereby preventing extracellular bottlenecking and supporting higher specific growth rates [1].
| Evidence Dimension | Cellular uptake speed |
| Target Compound Data | Fast uptake profile (rapid intracellular decomposition) |
| Comparator Or Baseline | L-prolinyl-L-tyrosine (slow uptake profile) |
| Quantified Difference | Categorical shift from slow to fast consumption kinetics |
| Conditions | CHO cell fed-batch culture |
Optimizes cellular nutrition in biomanufacturing, directly supporting higher viable cell densities and monoclonal antibody yields.
Because H-Ala-Tyr-OH provides a 50-fold solubility increase over free L-tyrosine at neutral pH, it is the optimal tyrosine source for highly concentrated, single-feed biomanufacturing formulations. It eliminates the need for separate alkaline feeds, thereby reducing bioreactor complexity, mitigating the risk of pH-induced cell shock, and supporting the rapid uptake kinetics required for high-yield monoclonal antibody production [1].
H-Ala-Tyr-OH is highly prioritized in clinical nutrition formulations over Glycyl-L-tyrosine and N-acetyl-L-tyrosine. Its rapid whole-body clearance and resistance to renal impairment make it the safest and most efficient vehicle for delivering conditionally essential tyrosine to uremic patients or premature neonates, ensuring maximum metabolic utilization with minimal urinary waste [2].
Due to its rapid hydrolysis into free amino acids by circulating peptidases, H-Ala-Tyr-OH is utilized in high-end sports nutrition and metabolic recovery solutions. It provides a stable, highly soluble liquid formulation base that delivers tyrosine—a critical precursor for catecholamine neurotransmitters—much faster and more reliably than standard free amino acid suspensions [3].